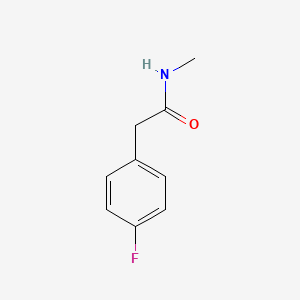

2-(4-Fluorophenyl)-N-methylacetamide

Übersicht

Beschreibung

2-(4-Fluorophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It features a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-methylacetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form 4-fluorophenyl acetic acid:

Acidic Hydrolysis :

Basic Hydrolysis :

Studies on related N-phenylacetamides show hydrolysis completion within 6–8 hours under reflux .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring undergoes EAS at the meta position due to the electron-withdrawing fluorine atom.

Nitration :

Halogenation :

Bromination with Br₂/FeBr₃ yields meta-bromo derivatives.

Thioamide Formation

Analogous to methods in modafinil synthesis , the acetamide can be converted to thioacetamide using Lawesson’s reagent:

Thionation Reaction :

Conditions :

Alkylation and Acylation

The N-methyl group can undergo further alkylation under strong basic conditions (e.g., NaH/DMF):

Alkylation Example :

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-N-methylacetamide is a chemical compound with several applications, primarily in the synthesis of pharmaceuticals and other organic compounds . It's used as a fine chemical intermediate in the production of pesticides, medicines, surfactants, polymer monomers, and antifungal agents .

Scientific Research Applications

- As a Chemical Intermediate: this compound serves as a crucial building block in synthesizing complex molecules . Its structure allows it to be a precursor in creating various compounds with specific desired properties .

- In Medicinal Chemistry: The compound is used in developing new drugs, particularly those targeting neurological disorders . For example, it is used to produce compounds that can treat anxiety, epilepsy, sleep disturbances, and insomnia . It can also induce sedative hypnosis, anesthesia, and muscle relaxation, as well as modulate sleep patterns .

- Synthesis of Fluorinated Phenylalanines: Fluorinated phenylalanines, which can be synthesized using this compound, have applications in pharmaceutical research .

- Development of N-methyl-4,4-difluoro-Modafinil: this compound is related to N-methyl-4,4-difluoro-Modafinil, a nootropic compound used to enhance cognitive functions like memory, creativity, and motivation. N-methyl-4,4-difluoro-Modafinil is also used as an analytical reference material in research and forensic applications and is being investigated for potential use in treating sleep disorders and cognitive impairments. The synthetic route to create N-methyl-4,4-difluoro-Modafinil involves Friedel-Crafts acylation, reduction, oxidation, and methylation.

- Antibacterial Agents: 1,2,4-triazoles derivatives have shown comprehensive biological activities as antibacterial . For example, 4-amino-5-aryl-4 H-1,2,4-triazole derivatives have been screened for in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa and P. fluoroscens .

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chlorophenyl)-N-methylacetamide

- 2-(4-Bromophenyl)-N-methylacetamide

- 2-(4-Methylphenyl)-N-methylacetamide

Uniqueness

2-(4-Fluorophenyl)-N-methylacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

2-(4-Fluorophenyl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a fluorinated phenyl group, which enhances its biological activity through improved interaction with molecular targets. The presence of the fluorine atom contributes to unique electronic properties that can influence the compound's reactivity and stability.

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes or receptors. The fluorine atom enhances hydrogen bonding capabilities, allowing for more effective modulation of these targets, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated in various cancer cell lines, where it demonstrated the ability to induce apoptosis and inhibit cell proliferation. The specific pathways involved in its anticancer effects are still under investigation but may involve the modulation of signaling pathways related to cell survival and death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .

- Anticancer Activity : In another study, the compound was tested on human cancer cell lines (e.g., breast cancer and leukemia). The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM, suggesting promising anticancer properties .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Significant reduction in viability |

| Antimicrobial | S. aureus | 50 | Significant reduction in viability |

| Anticancer | Breast cancer cells | 20-50 | Dose-dependent decrease in viability |

| Anticancer | Leukemia cells | 20-50 | Dose-dependent decrease in viability |

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKVWVBHAZNMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.